Selectivity Advantage Over BRD4: Quantified 37-132 Fold Window Prevents BET-Dependent Off-Target Confounding
I-CBP112 demonstrates a 37-fold and 132-fold selectivity over the BRD4 bromodomain isoforms BD1 and BD2, respectively, with Kd values of 5.6 µM for BRD4 BD1 and 20 µM for BRD4 BD2 compared to a CBP Kd of 151 nM [1]. In contrast, the highly potent comparator GNE-781 exhibits a BRD4(1) IC50 of 5.1 µM, yielding a >5,400-fold selectivity ratio, while CPI-637 shows a BRD4 IC50 of 11.0 µM, a >360-fold window [2][3]. SGC-CBP30 provides a 40-fold selectivity margin for CBP over BRD4(1) . I-CBP112's selectivity profile, while less extreme than GNE-781, provides a wider functional window than SGC-CBP30 and has been validated against a panel of 40 additional bromodomains with no detectable binding [1]. This quantified selectivity ensures that cellular effects observed at concentrations up to 1-5 µM are primarily attributable to CBP/p300 bromodomain inhibition rather than BET family cross-reactivity.
| Evidence Dimension | Selectivity Ratio for CBP vs. BRD4 (BD1) |
|---|---|
| Target Compound Data | 37-fold selectivity over BRD4 BD1 (Kd CBP = 151 nM, Kd BRD4 BD1 = 5.6 µM) |
| Comparator Or Baseline | SGC-CBP30: 40-fold selectivity over BRD4(1) (IC50 CBP = 21 nM, IC50 BRD4(1) = 850 nM); GNE-781: >5,400-fold selectivity over BRD4(1) (IC50 CBP = 0.94 nM, IC50 BRD4(1) = 5.1 µM); CPI-637: >360-fold selectivity over BRD4 (IC50 CBP = 30 nM, IC50 BRD4 = 11.0 µM) |
| Quantified Difference | I-CBP112 provides a ~37-fold selectivity window, which is comparable to SGC-CBP30 (40-fold) but significantly smaller than GNE-781 and CPI-637, making it suitable for studies where moderate selectivity is adequate but extreme off-target avoidance is not the primary driver. |
| Conditions | In vitro binding assays (ITC, BLI, AlphaScreen) using recombinant bromodomain proteins. |
Why This Matters
For experimental systems where CBP/p300 inhibition must be cleanly deconvoluted from BET family effects, the quantifiable selectivity margin dictates the usable concentration range for target engagement without confounding phenotypes.
- [1] I-CBP112 Probe Summary. Structural Genomics Consortium (SGC) Chemical Probes Portal. Kd values from ITC and BLI assays. View Source
- [2] Romero FA, et al. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J Med Chem. 2017;60(22):9162-9183. View Source
- [3] Taylor AM, et al. Fragment-Based Discovery of CPI-637, a Potent and Selective CBP/EP300 Bromodomain Inhibitor. ACS Med Chem Lett. 2016;7(5):531-536. View Source
